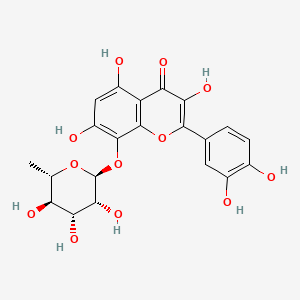

Gossypetin 8-rhamnoside

Description

Overview of Flavonol Glycosides in Phytochemistry and Biological Systems

Flavonoids are a diverse group of natural compounds characterized by a fifteen-carbon skeleton consisting of two benzene (B151609) rings linked by a three-carbon pyran ring. nih.gov Among the various classes of flavonoids, flavonols are notable for the presence of a hydroxyl group at the 3-position and a double bond between C2 and C3 of the C ring. nih.govresearchgate.net In nature, flavonols predominantly exist as O-glycosides, where one or more hydroxyl groups are attached to a sugar moiety. researchgate.netmdpi.com This glycosylation significantly enhances the water solubility, stability, and bioavailability of the flavonoid molecule, facilitating its transport and storage within the plant. mdpi.com

In phytochemistry, flavonol glycosides play crucial roles in plant physiology. They act as pigments in flowers, attracting pollinators, and serve as photoprotectors against UV radiation. mdpi.comresearchgate.net Furthermore, plants synthesize these compounds as part of their defense mechanisms against microbial infections and herbivorous insects. nih.govmdpi.com From a biological systems perspective, flavonol glycosides consumed in the human diet have been associated with a wide range of health benefits, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective activities. nih.govmdpi.com The specific type and position of the sugar attached to the flavonol aglycone, as well as the substitution pattern on the aglycone itself, can significantly influence these biological effects. mdpi.com

Significance of Gossypetin (B1671993) 8-Rhamnoside as a Natural Product

Gossypetin 8-rhamnoside is a specific flavonol glycoside. It consists of the aglycone gossypetin—a hexahydroxyflavone—and a rhamnose sugar molecule attached at the 8-position via a glycosidic bond. ebi.ac.ukebi.ac.uk Its significance as a natural product stems primarily from its presence in economically important plants, most notably those of the Gossypium (cotton) genus, such as Gossypium arboreum and Gossypium hirsutum. mdpi.comresearchgate.netla-medicca.com

The compound is a key component of the cotton plant's chemical defense system. Research has demonstrated that this compound exhibits significant toxicity towards certain lepidopteran pests, such as the tobacco budworm (Heliothis virescens). mdpi.comresearchgate.net This insecticidal property makes it a compound of great interest in agricultural science for its potential role in developing pest-resistant crop varieties. Beyond its role in plant defense, its identification in various plant species also contributes to the field of chemotaxonomy, where chemical profiles are used to classify plants. mdpi.com The presence of this compound and its isomers has also been noted in metabolomics studies of other plants like Parkia speciosa, suggesting it may possess other biological activities, such as α-glucosidase inhibition. mdpi.com

Historical Context of Research on Gossypetin and its Glycosides

The study of flavonoids dates back to the 1930s when they were first isolated from oranges and mistakenly classified as a new type of vitamin, termed "vitamin P". nih.gov It was later understood that these substances were flavonoids, like rutin (B1680289). nih.gov Research into the specific flavonol gossypetin and its derivatives began as part of the broader exploration of plant pigments and secondary metabolites. Gossypetin itself has been isolated from the flowers of plants like Hibiscus sabdariffa (roselle). ebi.ac.uk

Early investigations into the chemical constituents of cotton flowers and leaves led to the identification of various gossypetin glycosides. mdpi.comnih.gov Gossypin (gossypetin-8-O-glucoside) was isolated from cotton flowers and was noted for its analgesic and anti-inflammatory properties. la-medicca.comcaymanchem.com Subsequently, this compound was isolated from the leaves of Gossypium herbaceum. la-medicca.com Much of the initial research focused on identifying these compounds and understanding their distribution within different plant parts and species. mdpi.comnih.gov More recent studies have shifted towards elucidating their biological functions, including their defensive roles against pests and their potential pharmacological applications. mdpi.comnih.govfrontiersin.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

94516-28-6 |

|---|---|

Molecular Formula |

C21H20O12 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c1-6-13(26)15(28)17(30)21(31-6)33-19-11(25)5-10(24)12-14(27)16(29)18(32-20(12)19)7-2-3-8(22)9(23)4-7/h2-6,13,15,17,21-26,28-30H,1H3/t6-,13-,15+,17+,21-/m0/s1 |

InChI Key |

LXSRQKADIMPZPQ-QBURSZLVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of Gossypetin 8 Rhamnoside

Plant Species Identification and Botanical Sources

Gossypetin (B1671993) 8-rhamnoside has been identified in a number of plant species, where it often co-occurs with other related flavonoid compounds.

Gossypium arboreum (Asiatic Cotton)

Gossypium arboreum, commonly known as Asiatic cotton, is a significant source of gossypetin 8-rhamnoside. nih.govresearchgate.net Research has shown that this compound is one of the most prevalent flavonoids in certain tissues of this plant. nih.govresearchgate.net Its presence in G. arboreum has been noted in studies comparing flavonoid profiles with other cotton species like Gossypium hirsutum. nih.govresearchgate.net While G. hirsutum is not a primary source of this compound, the compound has been identified in G. arboreum. nih.govresearchgate.netresearchgate.net

Hibiscus sabdariffa (Roselle)

Hibiscus sabdariffa, or roselle, is another plant known to contain gossypetin and its glycosides. wikipedia.orgresearchgate.net While gossypetin itself has been isolated from the flowers and calyces of H. sabdariffa, the presence of its specific glycoside, this compound, is also reported in the Malvaceae family to which Hibiscus belongs. wikipedia.orgresearchgate.netgreenpharmacy.info

Parkia speciosa (Stinky Bean)

The pods of Parkia speciosa, also known as the stinky bean, have been found to contain this compound. nih.govresearchgate.netresearchgate.net Metabolomic profiling of P. speciosa pods has identified several isomers of this compound. nih.govresearchgate.netresearchgate.net This plant is recognized for its rich composition of secondary metabolites, including a variety of flavonoids. nih.gov

Other Putative Botanical Occurrences and Related Gossypetin Glycosides

Beyond the species mentioned above, gossypetin and its glycosides have been found in other plants. For instance, new glycosides of gossypetin have been isolated from the leaves of Rhodiola rosea. researchgate.net Additionally, a novel compound, gossypetin-3-O-β-d-robinobioside, was identified in the leaves of Caesalpinia gilliesii. nih.gov The broader family of flavonoids, including various glycosides of quercetin (B1663063) and kaempferol (B1673270), are widely distributed in the plant kingdom. mdpi.comjst.go.jp

Tissue-Specific Localization within Host Plants (e.g., Petals, Leaves, Roots, Pods)

The distribution of this compound is not uniform throughout the plant; it is often concentrated in specific tissues.

In Gossypium arboreum, flavonoids, including this compound, are found to be significantly higher in the petals. nih.gov The compound has also been identified in the plant's squares (buds). nih.govresearchgate.net

For Hibiscus sabdariffa, the aglycone gossypetin has been isolated from the flowers and calyces. wikipedia.org

In Parkia speciosa, this compound isomers have been specifically identified within the pods. nih.govresearchgate.netresearchgate.netmdpi.com The pods of this plant are noted for containing a variety of bioactive compounds. nih.gov

Table 1: Plant Sources of this compound

| Plant Species | Common Name | Family | Reference(s) |

|---|---|---|---|

| Gossypium arboreum | Asiatic Cotton | Malvaceae | nih.govresearchgate.netknapsackfamily.com |

| Hibiscus sabdariffa | Roselle | Malvaceae | greenpharmacy.info |

Table 2: Tissue-Specific Localization of this compound

| Plant Species | Tissue | Reference(s) |

|---|---|---|

| Gossypium arboreum | Petals, Squares (Buds) | nih.govresearchgate.net |

| Hibiscus sabdariffa | Flowers, Calyces (for aglycone) | wikipedia.org |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gossypetin |

| Gossypetin 8-O-glucoside |

| Quercetin 3-O-glucoside |

| Quercetin-3'-O-glucoside |

| Quercetin 7-O-glucoside |

| Gossypol |

| Gossypetin-3-O-β-d-robinobioside |

| Quercetin |

| Kaempferol |

| Myricetin (B1677590) |

| Herbacetin |

| Hibiscetin |

| Gallic acid |

| Gallocatechin-(4α→8)-epigallocatechin |

| Theaflavin-3-gallate |

| Epigallocatechin |

| Theasinensin A |

| Epigallocatechin gallate |

| 2-phenylethanol glucuronide |

| Myricitrin (B1677591) |

| Eucommin A |

| 6-c-galactosylluteolin |

| Curcumin monoglucoside |

| Tremulacin |

| Embelin |

| Rutin (B1680289) |

| Luteolin (B72000) |

| Isorhamnetin |

| Brevifolin carboxylic acid |

| p-hydroxybenzoic acid |

| Quercetin-3-O-β-d-galactoside |

| Quercetin-3-O-β-d-robinoside |

| Kaempferol-3-O-β-d-rutinoside |

| Luteolin-7-O-β-d-glucoside |

Isolation and Preparative Methodologies for Research Applications

Solvent Extraction Techniques from Plant Matrices

The initial step in isolating Gossypetin (B1671993) 8-rhamnoside involves solid-liquid extraction from dried and powdered plant material. The choice of solvent is critical and is determined by the polarity of the target compound. Flavonoid glycosides like Gossypetin 8-rhamnoside are moderately polar, making polar organic solvents and their aqueous mixtures ideal for extraction.

Commonly used solvents include methanol (B129727), ethanol (B145695), and their aqueous solutions. researchgate.netnih.gov Research on Hibiscus sabdariffa, a known source of gossypetin derivatives, has shown that an 80% aqueous methanol solution can be particularly effective for extracting angiotensin-converting enzyme (ACE) inhibitory constituents, which include flavonoids. mdpi.com Similarly, for the extraction of flavonoids from lotus (B1177795) seeds, 60% ethanol has been utilized. nih.gov The extraction process can be enhanced by methods such as ultrasonic-assisted extraction (UAE), which uses ultrasonic waves to facilitate solvent penetration into the plant matrix, often leading to higher yields and shorter extraction times. nih.govmdpi.com

Following initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their differential solubility in immiscible solvents. For instance, an aqueous extract might be partitioned against a non-polar solvent like hexane (B92381) to remove lipids and chlorophylls, followed by partitioning with a medium-polarity solvent like ethyl acetate (B1210297) to concentrate the flavonoid fraction. nih.govmdpi.com

A typical extraction and preliminary purification workflow might involve:

Extraction of the plant material with aqueous ethanol or methanol. researchgate.netnih.gov

Evaporation of the solvent under reduced pressure to yield a crude extract. nih.gov

The residue is then often dissolved in water and passed through a macroporous resin column (e.g., AB-8). nih.govrsc.org

The column is first washed with water to remove highly polar impurities, followed by elution with increasing concentrations of ethanol (e.g., 50% and 70%) to release the flavonoid glycosides. nih.gov

This multi-step process yields a flavonoid-rich fraction that is suitable for further high-resolution chromatographic purification.

| Plant Source | Extraction Solvent | Technique | Reference |

| Hibiscus sabdariffa | 80% Methanol | Maceration | mdpi.com |

| Flos Gossypii | 50-70% Ethanol | Macroporous Resin Column after initial extraction | nih.gov |

| Lotus (Nelumbo nucifera) Seeds | 60% Ethanol | Ultrasonic-Assisted Extraction | nih.gov |

| General Flavonoids | Ethanol/Methanol with varying water content | Solid-Liquid Extraction (SLE) | researchgate.net |

Chromatographic Separation Methods for Research-Grade Purity

To isolate this compound from the complex flavonoid-rich fraction, a combination of chromatographic techniques is required. These methods separate molecules based on differences in their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Open column chromatography (CC) using silica (B1680970) gel is a fundamental and widely used technique for the initial fractionation of plant extracts. scielo.org.mxijaar.org Silica gel is a polar stationary phase, and compounds are separated based on their polarity. The crude or semi-purified extract is loaded onto the top of a column packed with silica gel, and a mobile phase (eluent) is passed through it.

Separation is typically achieved using a gradient elution method, where the polarity of the mobile phase is gradually increased. For flavonoid separation, a common solvent system starts with a non-polar solvent like chloroform (B151607) or ethyl acetate, with the polarity gradually increased by adding methanol. ijaar.orgwjpsonline.com For example, a gradient of chloroform-methanol (from 100:1 to 5:1, v/v) has been used effectively. researchgate.net Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound, which are then pooled for further purification.

Sephadex LH-20 is a versatile separation medium made of hydroxypropylated dextran (B179266) that is compatible with both aqueous and organic solvents. It separates compounds based on a combination of molecular size exclusion and adsorption chromatography. nih.gov This technique is particularly effective for purifying polyphenolic compounds, including flavonoids, and is often used as an intermediate or final purification step. nih.govresearchgate.netdntb.gov.ua

The flavonoid-containing fractions from silica gel chromatography are often subjected to a Sephadex LH-20 column. ijaar.org The most common eluent used for flavonoid purification on Sephadex LH-20 is methanol or aqueous methanol. scielo.org.mxijaar.orgmdpi.com In one study, fractions from a silica gel column were further purified on a Sephadex LH-20 column using methanol as the eluent to yield purified flavonol rhamnosides. ijaar.org This step is crucial for removing remaining impurities, such as smaller phenolic compounds or larger tannins, that may have co-eluted from the initial column.

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. mdpi.comnih.gov This makes it an exceptionally suitable method for the separation and purification of natural products like flavonoid glycosides.

In HSCCC, separation occurs between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil column that is subjected to a strong centrifugal force. The selection of an appropriate two-phase solvent system is paramount for successful separation and is based on the partition coefficient (K value) of the target compounds. mdpi.com For HSCCC separation, K values between 0.5 and 2 are generally considered optimal. mdpi.com

A study on the separation of minor flavonols from Flos Gossypii successfully utilized HSCCC to purify compounds structurally related to this compound. nih.govtandfonline.com Various solvent systems composed of n-hexane-ethyl acetate-methanol-water were employed to achieve separation. researchgate.netnih.govtandfonline.com

| HSCCC Solvent System (v/v/v/v) | Target Compound Example | Purity Achieved | Reference |

| n-hexane-ethyl acetate-methanol-water (7.5:15:6:7) | 8-methoxyl-kaempferol-7-O-β-D-rhamnoside | 98.27% (HPLC) | nih.govtandfonline.com |

| n-hexane–ethyl acetate–methanol–water (1:2:0.8:0.9) | Tiliroside, Quercetin (B1663063), Kaempferol (B1673270) | 98.3%, 98.5%, 97.6% (HPLC) | researchgate.net |

Semipreparative High-Performance Liquid Chromatography (HPLC) is often the final step in the purification process, designed to yield compounds with very high purity (>98%). mdpi.com This technique uses high pressure to pass the mobile phase through a column packed with small-particle stationary phase, resulting in high-resolution separations.

For the purification of flavonoid glycosides like this compound, reversed-phase HPLC is most common. nih.gov A C18 column is typically used as the stationary phase, and the mobile phase usually consists of a gradient mixture of acidified water (often with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov

In a representative example, a fraction containing myricetin-3-O-β-rhamnoside was purified via semi-preparative HPLC on a C18 column. mdpi.com The separation was achieved using a gradient of water/acetonitrile containing 0.1% formic acid at a flow rate of 4 mL/min. mdpi.com Fractions are collected based on the detector response (typically UV-Vis), and the purity of the isolated compound is confirmed by analytical HPLC. nih.govuobaghdad.edu.iq

| HPLC Column | Mobile Phase | Compound Example | Reference |

| SunFire C18 (5 µm, 10 × 150 mm) | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Myricetin-3-O-β-rhamnoside | mdpi.com |

| Luna C18 (5 μm, 250 × 21 mm) | Gradient of Water/Methanol/Acetonitrile with Formic Acid | Quercetin glycosides | nih.gov |

| Inertsil ODS-SP (5 μm, 4.6 mm I.D. × 250 mm) | Gradient of Acetonitrile/Methanol/0.2% Formic Acid | 8-methoxyl-kaempferol-7-O-β-D-rhamnoside | nih.gov |

Structure Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of Gossypetin (B1671993) 8-rhamnoside. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, researchers have been able to assign every proton and carbon atom within the molecule, solidifying its structural identity. science.govresearchgate.netlipidmaps.org

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Gossypetin 8-rhamnoside displays a series of signals that are characteristic of its flavonoid and rhamnoside components. Aromatic proton signals corresponding to the gossypetin aglycone are typically observed in the downfield region of the spectrum. For instance, signals for H-2', H-6', and H-5' appear as doublets and doublets of doublets, confirming the substitution pattern on the B-ring. The proton at the C-6 position of the A-ring also presents a distinct signal. The anomeric proton of the rhamnose sugar (H-1") is a key diagnostic signal, appearing as a doublet in the carbohydrate region of the spectrum. The remaining sugar protons and the methyl group of the rhamnose moiety also show characteristic chemical shifts and coupling constants, allowing for their complete assignment. science.govresearchgate.netlipidmaps.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Gossypetin Moiety | |||

| H-2' | 7.83 | d | 2.4 |

| H-6' | 7.70 | dd | 2.4, 8.4 |

| H-5' | 6.81 | d | 8.8 |

| H-6 | 6.05 | s | |

| Rhamnoside Moiety |

Data sourced from studies on related gossypetin glycosides. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, the ¹³C NMR spectrum provides a complete carbon footprint of this compound. The spectrum shows distinct signals for all carbon atoms in both the gossypetin and rhamnose units. The carbonyl carbon (C-4) of the flavonoid skeleton is readily identified by its characteristic downfield chemical shift. The carbons of the A, B, and C rings of the gossypetin aglycone, as well as the carbons of the rhamnose moiety, including the anomeric carbon (C-1"), all resonate at specific chemical shifts that are consistent with the proposed structure. science.govresearchgate.netlipidmaps.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| Gossypetin Moiety | |

| C-2 | 154.4 |

| C-3 | 132.8 |

| C-4 | 176.1 |

| C-5 | 157.0 |

| C-6 | 101.0 |

| C-7 | 157.0 |

| C-8 | 126.5 |

| C-9 | 148.4 |

| C-10 | 99.8 |

| C-1' | 121.6 |

| C-2' | 117.2 |

| C-3' | 144.6 |

| C-4' | 148.2 |

| C-5' | 114.9 |

| C-6' | 121.8 |

| Rhamnoside Moiety | |

| C-1" | 107.9 |

| C-2" | 73.8 |

| C-3" | 76.5 |

| C-4" | 69.2 |

Data extrapolated from studies on similar gossypetin glycosides. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations within the same spin system, helping to trace the connectivity of protons within the gossypetin and rhamnose moieties. science.govresearchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. science.govresearchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over two to three bonds). A crucial HMBC correlation is observed between the anomeric proton of the rhamnose (H-1") and the C-8 carbon of the gossypetin aglycone, definitively confirming the attachment point of the sugar. science.govmdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the molecule, including the orientation of the sugar moiety with respect to the aglycone. science.govnih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound, further corroborating its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular ions. In the analysis of this compound, ESI-MS typically reveals a prominent pseudomolecular ion peak, such as [M-H]⁻ in negative ion mode, which corresponds to the deprotonated molecule. This provides a direct measurement of the molecular weight. Fragmentation of this ion often results in the loss of the rhamnosyl moiety, producing a fragment ion corresponding to the gossypetin aglycone. japsonline.com

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS/MS)

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with tandem Mass Spectrometry (MS/MS) provides a highly sensitive and selective method for the identification and characterization of this compound, even in complex mixtures. nih.govptfarm.pl UPLC separates the components of a sample, and the subsequent ESI-MS/MS analysis provides detailed structural information. In a typical UPLC-ESI-MS/MS experiment, the precursor ion corresponding to this compound is selected and fragmented. The resulting product ions are then analyzed. A characteristic fragmentation pathway involves the loss of the rhamnose unit (a neutral loss of 146 Da), yielding a product ion with the mass-to-charge ratio of the gossypetin aglycone. This specific fragmentation pattern serves as a fingerprint for the identification of this compound. nih.govptfarm.pl Studies have successfully utilized this technique to identify isomers of this compound in plant extracts. nih.gov

Fragmentation Pattern Analysis for Glycoside Linkage Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In the case of this compound, tandem mass spectrometry (MS/MS) provides crucial information about its structure by breaking the molecule apart and analyzing the resulting fragments. This technique is particularly useful for identifying the location of the rhamnose sugar moiety attached to the gossypetin aglycone.

In studies utilizing UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), the fragmentation of this compound isomers has been observed. mdpi.comnih.gov The analysis, often conducted in negative ion mode for enhanced selectivity and sensitivity for flavonoids, reveals characteristic losses of the rhamnosyl group. mdpi.comnih.gov The cleavage of the glycosidic bond results in a fragment ion corresponding to the gossypetin aglycone. The specific mass difference between the parent ion and this aglycone fragment confirms the presence of a rhamnose unit.

Further detailed fragmentation analysis can help distinguish between different isomers. For instance, the differentiation between 6-C- and 8-C-glycosidic linkages can be determined based on diagnostic MS2 and MS3 fragment ions. rsc.org The presence of specific fragment ions, such as those resulting from the loss of water molecules, provides evidence for the attachment position of the sugar. rsc.org By comparing the observed fragmentation pattern with established patterns for flavonoid glycosides, researchers can confidently determine the glycosidic linkage. nih.gov

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) | Inferred Structural Feature |

|---|---|---|---|---|

| UPLC-QTOF-MS/MS | Negative | [M-H]⁻ | [M-H-146]⁻ | Loss of a rhamnosyl moiety |

| LC-ESI-MS/MS | Negative | [M-H]⁻ | Aglycone fragment | Gossypetin backbone |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Structural Insights

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for characterizing flavonoids. nih.gov Flavonoids typically exhibit two main absorption bands in their UV-Vis spectra, referred to as Band I and Band II. bibliotekanauki.pl Band I, appearing in the 300-550 nm range, is associated with the B ring, while Band II, in the 240-285 nm range, arises from the A ring. bibliotekanauki.pl The precise wavelengths of these bands are influenced by the substitution pattern on the flavonoid skeleton.

For gossypetin derivatives, the UV spectrum is characteristic of flavonols. bibliotekanauki.pl The presence of a hydroxyl group at the 3-position is supported by a band below 350 nm. bibliotekanauki.pl The substitution pattern on the B-ring, specifically a catechol group (hydroxyls at 3' and 4'), is indicated by a band around 277 nm with a shoulder at approximately 257 nm. bibliotekanauki.pl

The use of shift reagents in UV-Vis spectroscopy can further elucidate the positions of free hydroxyl groups. For example, the addition of sodium acetate (B1210297) (NaOAc) can cause a bathochromic (red) shift in Band II, indicating a free 7-OH group. nepjol.info Similarly, the addition of aluminum chloride (AlCl₃) can induce significant bathochromic shifts in Band I, which can help differentiate between free 3-OH and 5-OH groups. nepjol.info

| Band | Wavelength Range (nm) | Associated Structural Feature |

|---|---|---|

| Band I | 300-550 | B-ring cinnamoyl system |

| Band II | 240-285 | A-ring benzoyl system |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. arabjchem.orgresearchgate.net The IR spectrum of a flavonoid like this compound displays a series of absorption bands corresponding to the vibrations of its various bonds.

Key characteristic absorption bands for flavonoids include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. ptfarm.pl In the case of this compound, this would correspond to the multiple hydroxyl groups on both the gossypetin aglycone and the rhamnose sugar.

C=O stretching: A strong absorption band typically between 1650 and 1660 cm⁻¹ is characteristic of the carbonyl group of the γ-pyrone ring. ptfarm.pl

C=C stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1610 cm⁻¹ region.

C-O stretching: Bands corresponding to C-O stretching of the ether and hydroxyl groups are found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The specific positions and intensities of these bands can provide further structural information. For instance, the position of the carbonyl stretching band can be influenced by hydrogen bonding with adjacent hydroxyl groups. ptfarm.pl The IR spectrum of this compound, when compared with that of its aglycone, would show additional bands characteristic of the rhamnose moiety, such as C-H and C-O stretching vibrations of the sugar.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Carbonyl (C=O) | Stretching | 1650 - 1660 |

| Aromatic C=C | Stretching | 1450 - 1610 |

| Ether/Alcohol (C-O) | Stretching | 1000 - 1300 |

Biological Activities in Research Models

Antioxidant and Free Radical Scavenging Capabilities

The ability of a compound to counteract oxidative stress is a key area of investigation. Gossypetin (B1671993) 8-rhamnoside has been evaluated through various assays to determine its antioxidant potential.

In Vitro Antioxidant Assays (e.g., DPPH, FRAP)

In laboratory settings, the antioxidant capacity of Gossypetin 8-rhamnoside and related compounds has been quantified using established methods such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) radical scavenging and FRAP (ferric reducing antioxidant power) assays. mdpi.comtandfonline.com These tests measure the ability of a substance to neutralize free radicals or reduce ferric iron, respectively. nih.govmdpi.com

Studies on plant extracts containing flavonoid glycosides have demonstrated their capacity to scavenge DPPH radicals and reduce ferric iron in a concentration-dependent manner. nih.govopenagrar.de For instance, a related compound, 3,5-di-O-methyl gossypetin, exhibited substantial antioxidant activity in both DPPH and FRAP assays. mdpi.com The antioxidant activities are often compared to standard antioxidants like ascorbic acid and quercetin (B1663063). mdpi.comtandfonline.com

Table 1: In Vitro Antioxidant Activity of Related Flavonoids

| Compound/Extract | Assay | Result | Reference |

|---|---|---|---|

| 3,5-di-O-methyl gossypetin | DPPH | Substantial Activity | mdpi.com |

| 3,5-di-O-methyl gossypetin | FRAP | Substantial Activity | mdpi.com |

| Myricitrin (B1677591) | DPPH | Substantial Activity | mdpi.com |

Cellular Antioxidant Protection (e.g., ROS accumulation, GSH levels in HaCaT cells)

Beyond simple chemical assays, the protective effects of this compound and similar flavonoids have been studied in human cell cultures, particularly in human keratinocyte (HaCaT) cells. mdpi.comresearchgate.net These cells are a relevant model for studying skin health. When these cells are exposed to stressors like sodium arsenite or UVB radiation, they produce an excess of reactive oxygen species (ROS), leading to oxidative stress. mdpi.commdpi.com

Research has shown that pretreatment with compounds like 3,5-di-O-methyl gossypetin can significantly reduce the intracellular accumulation of ROS in stressed HaCaT cells. mdpi.comresearchgate.net Furthermore, these compounds help to protect the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant. mdpi.comresearchgate.net Depletion of GSH is a key indicator of oxidative damage. jst.go.jp

Anti-inflammatory Potential in Cellular and Animal Models

Inflammation is a complex biological response, and chronic inflammation is linked to various diseases. Flavonoids, including those related to this compound, have been investigated for their ability to modulate inflammatory pathways.

Modulation of Inflammatory Responses in Keratinocytes (HaCaT cells)

In human keratinocytes (HaCaT cells), inflammatory responses can be triggered by stimuli such as UVA radiation. mdpi.com Research has demonstrated that flavonoids can modulate these responses. For instance, myricitrin and 3,5-di-O-methyl gossypetin have been found to protect HaCaT cells from UVA-induced inflammation. researchgate.net This protective effect is partly attributed to the inhibition of IκB-α degradation, a key step in the NF-κB signaling pathway which regulates inflammation. mdpi.comresearchgate.net

Inhibition of Pro-inflammatory Mediators

The overproduction of pro-inflammatory mediators is a hallmark of inflammation. nih.gov Research has shown that certain flavonoids can inhibit the production of these mediators. For example, in various cell models, flavonoids have been observed to reduce the levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). frontiersin.orgspandidos-publications.com The inhibition of these mediators suggests a potential mechanism by which these compounds exert their anti-inflammatory effects. jst.go.jpspandidos-publications.com

Table 2: Effects on Pro-inflammatory Markers

| Compound/Extract | Cell Line | Effect | Reference |

|---|---|---|---|

| Myricitrin | HaCaT | Inhibited IκB-α degradation | researchgate.net |

| 3,5-di-O-methyl gossypetin | HaCaT | Inhibited IκB-α degradation | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,5-di-O-methyl gossypetin |

| Ascorbic acid |

| This compound |

| Glutathione (GSH) |

| Interleukin-6 (IL-6) |

| Myricitrin |

| Prostaglandin E2 (PGE2) |

Investigations in Macrophage Cell Lines (e.g., RAW264.7 cells with related rhamnosides)

The anti-inflammatory potential of rhamnoside compounds related to gossypetin has been explored in macrophage cell lines, such as RAW264.7. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response, providing a model to study the effects of various compounds.

One such related compound, α-rhamnrtin-3-α-rhamnoside (ARR), has demonstrated significant anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. nih.gov Research has shown that ARR can suppress the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov The mechanism behind this suppression involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation. nih.gov ARR was found to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.gov Furthermore, ARR has been observed to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which is known to regulate the expression of antioxidant and anti-inflammatory genes. nih.gov

Similarly, other flavonoid rhamnosides, like quercetin 3-O-rhamnoside, have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, key enzymes involved in the production of NO and PGE2, respectively. researchgate.net These compounds also decrease cellular reactive oxygen species (ROS) and block the activation of the NF-κB signaling pathway in macrophages. researchgate.net Studies on quercetin glycosides have further substantiated these findings, showing a dose-dependent reduction of high ROS levels and suppression of NO and IL-6 production in LPS-activated RAW264.7 cells. tandfonline.com

These investigations collectively suggest that rhamnoside derivatives of flavonoids, including those structurally similar to this compound, possess notable anti-inflammatory properties by modulating critical signaling pathways and reducing the production of inflammatory molecules in macrophage models. nih.govresearchgate.nettandfonline.com

Hepatoprotective Effects in Animal Models (related rhamnosides)

Research into the hepatoprotective effects of rhamnosides related to gossypetin has shown promising results in animal models of liver injury. These studies highlight the potential of these compounds to mitigate liver damage induced by toxins.

For instance, Rhamnetin 3-O-α-rhamnoside (ARR), a major flavonoid from the herb Loranthus tanakae, has been investigated for its protective effects against acute liver injury induced by thioacetamide (B46855) (TAA) in zebrafish larvae. mdpi.comresearchgate.net The study revealed that ARR treatment ameliorated TAA-induced growth retardation and reduced the phenotypic signs of liver injury. mdpi.comresearchgate.net Furthermore, ARR was found to decrease oxidative stress in the zebrafish model. mdpi.comresearchgate.net In an in vitro extension of this research using HepG2 cells, ARR demonstrated the ability to lower reactive oxygen species (ROS) levels and inhibit the overactivation of the IKKβ/NF-κB signaling pathway, which is implicated in inflammatory responses during liver injury. mdpi.com This inhibition led to a reduction in the translocation of the NF-κB p65 subunit to the nucleus and a decrease in the release of inflammatory factors. mdpi.com

Another related compound, Quercetin 7-rhamnoside (Q7R), isolated from Hypericum japonicum, has also been evaluated for its hepatoprotective potential in a carbon tetrachloride (CCl₄)-induced liver damage model in mice. nih.govmdpi.com The results indicated that Q7R significantly suppressed the elevation of serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH), all of which are markers of liver damage. nih.govmdpi.com Moreover, Q7R treatment led to a down-regulation in the production of malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the hepatic content of glutathione (GSH) and the activity of the antioxidant enzyme catalase (CAT). nih.govmdpi.com Histological analysis of the liver tissue confirmed the biochemical findings, showing reduced necrosis and vacuolization in the livers of mice treated with Q7R. mdpi.com

These findings collectively suggest that rhamnoside derivatives of flavonoids, through their antioxidant and anti-inflammatory properties, can exert significant protective effects against toxin-induced liver injury in animal models. mdpi.comresearchgate.netnih.govmdpi.com

Role in Plant Defense and Pest Resistance

This compound plays a significant role in the chemical defense mechanisms of certain plants, particularly in deterring insect pests. Its presence contributes to both the innate and inducible defense strategies of plants.

Allelochemical Properties Against Insect Pests (e.g., Tobacco Budworm)

This compound has been identified as a potent allelochemical, exhibiting significant toxicity to certain insect pests. A notable example is its effect on the tobacco budworm (Heliothis virescens), a major pest of cotton. mdpi.comnih.gov

Research comparing the toxicity of various flavonoids from Gossypium arboreum (Asiatic cotton) to tobacco budworm larvae found that this compound and the related compound gossypetin 8-glucoside were more toxic than any other flavonoids tested, including quercetin and its glycosides. mdpi.comnih.govresearchgate.net The effective dose 50 (ED50), which is the concentration required to cause a 50% reduction in larval growth, for this compound was determined to be 0.007%. mdpi.comresearchgate.net This high level of toxicity underscores its importance as a natural insecticide.

Table 1: Toxicity of Selected Flavonoids to Tobacco Budworm Larvae

| Compound | ED50 (%) | Source |

| This compound | 0.007 | mdpi.comresearchgate.net |

| Gossypetin 8-glucoside | 0.024 | mdpi.comresearchgate.net |

Contribution to Constitutive and Induced Plant Defense Responses

This compound is involved in both constitutive and induced defense mechanisms in plants. researchgate.netcricaas.com.cn Constitutive defenses are those that are always present in the plant, providing a baseline level of protection, while induced defenses are activated in response to an attack by herbivores or pathogens. mdpi.comnih.gov

The presence of this compound in plant tissues, such as the flowers of Gossypium arboreum, is an example of a constitutive chemical barrier. researchgate.net This pre-existing defense can deter feeding by insects and other herbivores. Plants utilize flavonoids like this compound as part of their defense strategy to increase the production of toxic compounds that inhibit the growth of pests.

In addition to its role as a constitutive defense compound, the concentration of flavonoids, including those related to gossypetin, can increase in response to herbivory, indicating an induced defense response. For example, studies have shown that the total phenol (B47542) content, which includes flavonoids, increases in cotton plants in response to feeding by the Oriental leafworm moth (Spodoptera litura). mdpi.com Furthermore, research on cotton's interaction with the fungal pathogen Verticillium dahliae revealed that this compound was among the differential metabolites identified, suggesting its involvement in the plant's defense against pathogens as well. cricaas.com.cn

Antimicrobial Research

The antimicrobial properties of flavonoids, including the parent compound of this compound, gossypetin, have been a subject of scientific investigation. These studies explore the potential of these natural compounds to inhibit the growth of pathogenic bacteria.

Antibacterial Activities against Pathogenic Strains (related flavonoids)

Gossypetin, the aglycone of this compound, has demonstrated antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria. researchgate.net The polyphenolic nature of gossypetin is believed to be responsible for this activity. researchgate.net The proposed mechanism of action involves the inhibition of various cellular processes in bacteria, which can lead to an increase in the permeability of the plasma membrane and subsequent leakage of ions from the bacterial cells. researchgate.net Flavonoids, in general, are known to exert their antibacterial effects through various mechanisms, including the inhibition of nucleic acid synthesis, cytoplasmic membrane function, and energy metabolism. nih.govmdpi.com

The structure of flavonoids plays a crucial role in their antibacterial efficacy. For example, the presence of hydroxyl groups at specific positions on the flavonoid skeleton is often associated with increased activity. mdpi.com While comprehensive studies specifically on the antibacterial properties of this compound are limited, the known activity of its parent compound, gossypetin, and other related flavonoids provides a basis for its potential in this area. researchgate.netnih.govresearchgate.net

It is important to note that the effectiveness of flavonoids can vary significantly depending on the bacterial strain. researchgate.netmdpi.com For instance, some studies have reported that Gram-positive bacteria may be more sensitive to certain plant extracts containing flavonoids than Gram-negative bacteria. researchgate.net The complex outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of antimicrobial compounds. mdpi.com

Enzyme Modulation and Inhibitory Research

Inhibition of α-Amylase Activity (related gossypetin derivatives)

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Flavonoids have been a subject of interest for their potential to inhibit this enzyme. jst.go.jptandfonline.com

The structural characteristics of flavonoids significantly influence their α-amylase inhibitory activity. jst.go.jp Research indicates that the glycosylation of flavonoids generally diminishes their inhibitory potential. tandfonline.comuq.edu.au For instance, the aglycone quercetin exhibits stronger α-amylase inhibition compared to its glycosylated forms like rutin (B1680289). uq.edu.au This is potentially due to the smaller, more planar structure of the aglycone, which may allow for better access to the enzyme's active site compared to the bulkier, non-planar structure of the glycoside. uq.edu.au

Studies comparing different flavonoids have shown that luteolin (B72000), myricetin (B1677590), and quercetin are potent inhibitors of porcine pancreatic α-amylase, with IC₅₀ values below 500 μM. jst.go.jp The presence of a double bond between carbons 2 and 3, a hydroxyl group at position 5, and hydroxyl substitutions on the B ring tend to enhance inhibitory activity. jst.go.jp Conversely, a hydroxyl group at position 3 has been found to reduce the inhibitory effect on α-amylase. jst.go.jp In a screening of 40 different flavonoids, it was found that a flavone (B191248) with specific substitutions—a chlorine atom at the 3-position, hydroxyl groups at the 3'- and 4'-positions of the B-ring, and at the 5- and 7-positions of the A-ring—was the most potent inhibitor. nih.gov

Inhibition of α-Glucosidase Activity (related flavonol rhamnosides)

Inhibition of α-glucosidase, another key enzyme in carbohydrate digestion, is a well-established approach for managing type 2 diabetes. abq.org.br Flavonol rhamnosides, a subclass of flavonoids, have been investigated for their α-glucosidase inhibitory properties.

Studies have shown that the nature and position of the sugar moiety, as well as the hydroxylation pattern of the aglycone, are crucial for activity. For example, two myricetin-derived flavonols, myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside and myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside, demonstrated exceptionally potent α-glucosidase inhibition with IC₅₀ values of 1.32 and 1.77 μM, respectively, which were significantly lower than the positive control, acarbose. nih.gov Molecular docking simulations suggest that the galloyl group plays a key role by occupying the entrance of the enzyme's active site cavity. nih.gov

In contrast, other studies have found that glycosylation at the C-3 position can reduce α-glucosidase inhibitory activity, suggesting that a free hydroxyl group at this position is important for potent inhibition. bibliomed.orgjapsonline.com A study comparing kaempferol (B1673270) and quercetin with their 3-O-rhamnoside derivatives (kaempferol-3-O-rhamnoside and quercetin-3-O-rhamnoside) found that the aglycones were more potent inhibitors. bibliomed.orgjapsonline.com Among the glycosides, flavonol rhamnosides were found to be more potent than flavonol glucosides and flavonol rutinosides. japsonline.com

Interactive Data Table: α-Glucosidase Inhibition by Flavonol Rhamnosides and Related Compounds

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside | 1.32 | Not specified | nih.gov |

| Myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside | 1.77 | Not specified | nih.gov |

| Kaempferol-3-O-rhamnoside | 45.06% inhibition at 50 µM | Not specified | japsonline.com |

| Quercetin-3-O-rhamnoside | 34.83% inhibition at 50 µM | Not specified | japsonline.com |

| Kaempferol | 80.10% inhibition at 50 µM | Not specified | bibliomed.orgresearchgate.net |

| Quercetin | 82.93% inhibition at 50 µM | Not specified | bibliomed.orgresearchgate.net |

In Silico Studies on Lipoxygenase Inhibition (for gossypetin 8-glucuronide, inferring relevance)

Lipoxygenases (LOX) are enzymes involved in the inflammatory pathway, making them a target for anti-inflammatory drug development. mdpi.com In silico or computational studies provide a means to predict the binding affinity and inhibitory potential of compounds against such enzymes.

The anti-inflammatory activity of flavonoids is often linked to their ability to inhibit enzymes like lipoxygenase. mdpi.com The planar structure of many flavonoids and specific features, such as a C2–C3 double bond and hydroxyl groups on the B-ring, are thought to contribute to their LOX inhibitory capacity. mdpi.com Glucuronides are major metabolites of flavonoids found in the body, and it's believed they may act as precursors to the active aglycones, particularly under inflammatory conditions. nih.gov Therefore, in silico findings for gossypetin 8-glucuronide could suggest that the gossypetin scaffold itself has the potential to interact with and inhibit lipoxygenase, a hypothesis that would require experimental validation for this compound.

Investigations into Dengue NS2B-NS3 Protease Inhibition (for other flavonoids, general SAR relevance)

The dengue virus NS2B-NS3 protease is essential for viral replication, making it a key target for the development of antiviral drugs. d-nb.infonih.govresearchgate.net Flavonoids have been widely investigated as potential inhibitors of this protease. d-nb.infonih.govnih.gov

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have been conducted on numerous flavonoids to identify key structural features for potent inhibition. d-nb.infonih.govresearchgate.net These studies often employ molecular docking to predict how flavonoids bind to the protease's active or allosteric sites. nih.govnih.gov Research has shown that flavonoids can act as noncompetitive inhibitors, binding to an allosteric site rather than directly competing with the substrate at the active site. nih.gov For example, myricetin and agathisflavone (B1666641) were identified as noncompetitive inhibitors of the dengue virus serotype 2 NS2B-NS3 protease. nih.gov

Docking studies have revealed that flavonoids can form stable interactions within the binding pocket of the protease, often interacting with the catalytic triad (B1167595) residues. nih.govpjps.pk The binding affinity and inhibitory potential are influenced by the specific hydroxylation patterns and other substitutions on the flavonoid backbone. d-nb.infoacs.org For instance, myricetin, a flavonoid structurally related to the aglycone of gossypetin, has been studied for its allosteric inhibition mechanism. acs.org While specific studies on this compound are lacking, the extensive research on other flavonoids provides a valuable framework for inferring its potential activity and for guiding future investigations into its possible role as a dengue protease inhibitor. d-nb.infonih.gov

Modulation of Transcription Factors

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. uniud.it Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its inhibitor, Keap1. uniud.it Upon exposure to oxidative stimuli, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). uniud.itspandidos-publications.com

While direct studies on this compound are limited, research on structurally similar flavonoids provides insight into its potential mechanisms. For instance, α-rhamnrtin-3-α-rhamnoside (ARR), a related flavonoid rhamnoside, has been shown to activate the Nrf2 pathway. spandidos-publications.com Studies on RAW264.7 macrophages demonstrated that treatment with ARR led to an upregulation in the protein expression of Nrf2 and its downstream targets, HO-1 and NQO1. spandidos-publications.com This suggests that flavonoids of this class can enhance the cellular antioxidant defense system by activating this key transcription factor. spandidos-publications.com Similarly, 3,5-di-O-methyl gossypetin, a derivative of the parent aglycone, was found to induce the nuclear translocation of Nrf-2 in HaCaT keratinocytes. mdpi.com

The Nuclear Factor-kappa B (NF-κB) is a primary transcription factor that orchestrates inflammatory responses. nih.govmdpi.com Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). spandidos-publications.commdpi.com The abrogation of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural compounds.

Studies on related rhamnosides have demonstrated significant inhibitory effects on this pathway. For example, α-rhamnrtin-3-α-rhamnoside (ARR) was shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB in RAW264.7 macrophages. spandidos-publications.comnih.gov This inhibition occurs at several levels: ARR significantly suppresses the phosphorylation of the NF-κB p65 subunit and prevents its translocation from the cytoplasm into the nucleus. spandidos-publications.comnih.govmdpi.com Furthermore, it inhibits the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. selleckchem.com By preventing these activation steps, ARR effectively downregulates the expression of NF-κB target genes like iNOS and COX-2. spandidos-publications.com

| Pathway Component | Effect of α-rhamnrtin-3-α-rhamnoside (ARR) Treatment | Cell Model | Source(s) |

| Phosphorylation of NF-κB p65 | Significantly Suppressed | RAW264.7 / HepG2 | nih.govmdpi.com |

| Nuclear Translocation of NF-κB p65 | Significantly Suppressed | RAW264.7 / HepG2 | spandidos-publications.commdpi.com |

| Phosphorylation of IκBα | Suppressed | HepG2 | mdpi.com |

| Phosphorylation of IKKα/β | Suppressed | HepG2 | mdpi.com |

| Expression of COX-2 | Downregulated | RAW264.7 / HepG2 | spandidos-publications.commdpi.com |

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Interaction with Signal Transduction Pathways (e.g., MAPK pathways)

Mitogen-activated protein kinase (MAPK) pathways are crucial signal transduction cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. medchemexpress.com Key MAPK families include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases. medchemexpress.com These pathways are activated by various extracellular stimuli and are implicated in numerous diseases. medchemexpress.com

Flavonoids, as a class, are known to modulate MAPK signaling. medchemexpress.com Research on compounds structurally related to this compound indicates interaction with these pathways. For example, the antioxidant and anti-inflammatory properties of 3,5-di-O-methyl gossypetin and myricitrin have been analyzed in the context of the MAPK pathway in keratinocytes. mdpi.comresearchgate.net In another study, the flavonoid osmundacetone (B1244309) was found to significantly suppress the phosphorylation of JNK, ERK, and p38 kinases, demonstrating a direct interaction with the MAPK cascades. medchemexpress.com This modulation of MAPK signaling represents another mechanism by which this compound may exert its cellular effects.

Direct Radical Scavenging Mechanisms and Electron Transfer Processes

Flavonoids are renowned for their antioxidant activity, which is largely attributed to their chemical structure, particularly the number and position of phenolic hydroxyl groups. nih.govmdpi.com They can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In this one-step process, the flavonoid's phenolic hydroxyl group (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable flavonoid radical (ArO•). nih.gov

Single Electron Transfer (SET): This mechanism involves the flavonoid donating an electron to the free radical, forming a flavonoid radical cation (ArOH•+) and an anion. This is often followed by proton transfer (PT), where the radical cation loses a proton to fully stabilize. nih.gov

The antioxidant capacity of flavonoids is influenced by their structure. nih.gov The presence of an ortho-dihydroxy (catechol) group on the B-ring, as seen in the parent gossypetin structure, significantly enhances scavenging activity. nih.gov Studies on similar flavonoid rhamnosides, such as quercetin 7-rhamnoside and quercetin 3-O-rhamnoside, have confirmed potent radical scavenging capabilities in various assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. semanticscholar.orgmdpi.com This direct chemical interaction with reactive oxygen species (ROS) is a fundamental aspect of the protective effects of this compound.

Inhibition of Enzyme Activities and Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Forces in Molecular Docking)

This compound and related flavonoids can inhibit the activity of various enzymes by binding to their active sites. This inhibition is driven by a combination of molecular interactions, including hydrogen bonds and hydrophobic forces, which can be predicted and analyzed using molecular docking studies. mdpi.commdpi.com

A key target enzyme is α-glucosidase, which is involved in carbohydrate digestion. researchgate.net UHPLC-QTOF-MS/MS analysis has identified this compound isomers as potential α-glucosidase inhibitors. researchgate.net Molecular docking studies on other flavonoid rhamnosides against α-glucosidase and α-amylase have elucidated the specific interactions responsible for this inhibition. For instance, quercetin 3-O-rhamnoside demonstrated a strong binding affinity to the active site of α-amylase, forming multiple hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com These interactions stabilize the ligand-enzyme complex and block substrate access, leading to enzyme inhibition. mdpi.comresearchgate.net

| Compound | Target Enzyme | Binding Score (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type | Source |

| Quercetin 3-rhamnoside | A. oryzae α-amylase | -8.6 | Asp206, Gln58, His112, Tyr193 | Hydrogen Bonds, Hydrophobic | mdpi.com |

| Quercetin 3-rhamnoside | Human Pancreatic α-amylase | -8.6 | Asp197, Glu233, Asp300 | Hydrogen Bonds | mdpi.com |

| Gossypetin-3'-O-glucoside | SARS-CoV-2 3CLpro | - | His41, Cys145, Met165, Glu166 | Not specified | jelsciences.com |

Receptor Antagonism Research (e.g., TrkB antagonism for gossypetin)

The neurotrophin signaling pathway, particularly involving the brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), is vital for neuronal survival and plasticity. mdpi.comnih.gov Research into the interaction of gossypetin and its derivatives with this pathway has yielded complex results.

The parent compound, gossypetin, has been identified as an antagonist of the TrkB receptor. ebi.ac.uk Antagonism of this receptor would block the signaling cascade initiated by BDNF. However, other studies on different gossypetin derivatives show contrasting effects. For example, gossypetin-8-O-β-D-glucuronide, a structurally similar compound to this compound, was found to significantly increase the expression of both BDNF and TrkB in the hippocampus. researchgate.net This suggests an up-regulating or potentially agonistic activity rather than antagonism. This highlights that small changes in the glycosidic moiety attached to the gossypetin core can dramatically alter the compound's interaction with specific receptors like TrkB, leading to different or even opposing biological outcomes.

Conclusion

Gossypetin (B1671993) 8-rhamnoside is a distinct flavonol glycoside with a significant, albeit specialized, role in the world of natural products. Structurally defined by a gossypetin aglycone linked to a rhamnose sugar, it is most famously found in cotton plants, where it functions as a potent defense chemical against insect herbivores. This specific bioactivity positions it as a compound of high interest for agricultural innovation, potentially leading to hardier, pest-resistant crops. While direct pharmacological studies on the glycoside are still emerging, the known anti-inflammatory and antioxidant properties of its parent molecule, gossypetin, and related glycosides suggest a promising avenue for future medical research. As analytical techniques advance, further exploration of Gossypetin 8-rhamnoside is likely to uncover additional biological functions and solidify its importance in phytochemistry, agriculture, and pharmacology.

Biosynthesis and Metabolic Pathway Research

Putative Biosynthetic Routes of Gossypetin (B1671993) Scaffolds in Plants

The biosynthesis of the gossypetin scaffold, a hexahydroxyflavone, originates from the well-established phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. sci-hub.senih.gov This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. nih.gov This intermediate then serves as a precursor for the flavonoid biosynthetic pathway.

The key steps leading to the formation of the gossypetin scaffold are as follows:

Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov

Isomerization: Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone (B1672756). nih.gov

Hydroxylation to Quercetin (B1663063): A series of hydroxylation reactions, primarily catalyzed by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H), convert naringenin to dihydroquercetin (taxifolin) and then to quercetin.

8-Hydroxylation to Gossypetin: The crucial step in forming the gossypetin scaffold is the hydroxylation of quercetin at the 8-position. This reaction is catalyzed by a specific enzyme known as flavonoid 8-hydroxylase (F8H). researchgate.net Research on Lotus (B1177795) japonicus has identified a flavin monooxygenase group enzyme, LjF8H, that performs this 8-hydroxylation of quercetin to produce gossypetin. researchgate.net This enzyme exhibits broad substrate specificity, also acting on other flavonoids like naringenin, kaempferol (B1673270), and luteolin (B72000). researchgate.net

Glycosyltransferase Enzymes Involved in Rhamnosylation at the 8-Position

The attachment of a rhamnose sugar to the 8-hydroxyl group of the gossypetin scaffold is a critical step in the formation of gossypetin 8-rhamnoside. This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs), specifically UDP-rhamnosyltransferases. google.comnih.gov These enzymes utilize an activated sugar donor, typically UDP-rhamnose, and transfer the rhamnosyl moiety to the acceptor molecule, in this case, gossypetin. google.comjmb.or.kr

While specific rhamnosyltransferases acting on the 8-position of gossypetin are not extensively characterized, the broader family of flavonoid glycosyltransferases provides insights into their potential nature. Flavonoid-GTs generally belong to the GT1 family, which are known to glycosylate small lipophilic molecules like flavonoids. google.com These enzymes often exhibit regioselectivity, meaning they preferentially add sugar moieties to specific hydroxyl groups on the flavonoid backbone. For instance, different GTs are responsible for glycosylation at the 3-O, 5-O, and 7-O positions of flavonoids. oup.com It is therefore highly probable that a specific UDP-rhamnosyltransferase with 8-hydroxyl group specificity is responsible for the synthesis of this compound.

Biotransformation Studies using Microorganisms for Flavonoid Derivatives

Microorganisms, including bacteria and fungi, are increasingly being utilized as biocatalysts for the production of novel flavonoid derivatives through biotransformation. jmb.or.krnih.govresearchgate.net This approach offers an alternative to chemical synthesis, often providing higher regioselectivity and stereoselectivity under milder reaction conditions. nih.govresearchgate.net

Engineered strains of Escherichia coli have been particularly successful in producing various flavonoid glycosides. jmb.or.kracs.orgjmb.or.kr By introducing and overexpressing genes encoding specific glycosyltransferases and enzymes for nucleotide sugar biosynthesis, researchers can direct the synthesis of desired flavonoid derivatives. jmb.or.krjmb.or.kr For example, engineered E. coli have been used to produce quercetin 3-O-rhamnoside and kaempferol 3-O-rhamnoside. acs.org Stepwise biotransformation, where different microbial strains are used sequentially, has also been employed to synthesize complex bisglycosides of quercetin. jmb.or.kr

Streptomyces species are another group of microorganisms known for their ability to biotransform flavonoids. For instance, Streptomyces griseus has been shown to hydroxylate quercetin at the 8-position to produce gossypetin. jmb.or.kr Various Streptomyces strains can also perform other modifications like methylation and glucuronidation on quercetin. jmb.or.kr

Fungi, particularly filamentous fungi, also possess the enzymatic machinery to modify flavonoid structures. nih.gov These biotransformation capabilities open up possibilities for producing a diverse range of flavonoid derivatives, including those that are difficult to obtain from natural sources.

Metabolic Fate and Biotransformation of this compound in Biological Systems (excluding human metabolism for clinical purposes)

When ingested by animals, flavonoid glycosides like this compound undergo significant metabolism, primarily by the intestinal microbiota. nih.govresearchgate.net The initial step is typically the hydrolysis of the glycosidic bond by microbial enzymes, such as α-L-rhamnosidases, releasing the aglycone (gossypetin) and the rhamnose sugar. frontiersin.orgresearchgate.net

The released gossypetin aglycone is then subject to further microbial degradation. The complex ring structure of flavonoids is often cleaved by intestinal bacteria. nih.govwur.nl For flavonols like quercetin (a close structural relative of gossypetin), the C-ring is cleaved, leading to the formation of smaller phenolic acids, such as hydroxyphenylacetic and hydroxyphenylpropionic acids. nih.govresearchgate.net It is likely that gossypetin undergoes a similar degradation pattern. For instance, in rats mono-associated with Eubacterium ramulus, quercetin-3-glucoside (B1262563) was degraded to 3,4-dihydroxyphenylacetic acid. nih.gov

In addition to microbial metabolism, absorbed flavonoids and their metabolites can undergo phase II metabolism in the liver and other tissues, leading to the formation of glucuronide and sulfate (B86663) conjugates. wur.nlrsc.org These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.

Synthetic and Semi Synthetic Derivatization Research

Chemical Modification Strategies to Enhance or Alter Biological Activities

Chemical derivatization of the flavonoid scaffold is a primary strategy to modulate the bioactivity of compounds like gossypetin (B1671993). Common modifications include methylation, acylation, halogenation, and the introduction of amino groups, which can significantly influence properties such as lipophilicity, stability, and target interaction. researchgate.netnih.gov

Research on the broader flavonoid class, particularly quercetin (B1663063), provides a model for potential modifications to the gossypetin core. For instance, O-alkylation and manipulation of the C-4 carbonyl group have been explored to create derivatives with enhanced cytotoxic action against cancer cell lines. mdpi.com The introduction of ester and urethane (B1682113) moieties through O-acylation has also been shown to improve cytotoxic effects, likely by increasing lipophilicity and, consequently, bioavailability. mdpi.com

Furthermore, the introduction of specific functional groups can be used to target particular biological pathways. The addition of an aminomethylene group at the 8-position of the A-ring via a Mannich reaction has been shown to produce derivatives with inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Similarly, modifying naringenin (B18129) at the C-7 or C-4' positions has yielded analogs with significantly higher antiproliferative activity in human colon cancer cells compared to the parent compound. nih.gov These examples underscore the principle that targeted chemical modifications to the gossypetin aglycone or the rhamnose sugar of gossypetin 8-rhamnoside could yield derivatives with enhanced or entirely new biological functions.

Enzymatic Synthesis of Novel Gossypetin Glycosides and Derivatives

Enzymatic synthesis offers a powerful and highly specific alternative to chemical methods for creating novel flavonoid derivatives. Glycosyltransferases (GTs) are particularly valuable as they can catalyze the attachment of sugar moieties to flavonoid aglycones from activated nucleotide diphosphate (B83284) (NDP) sugars. jmb.or.kr This approach allows for the production of diverse glycosides that may not be accessible through traditional chemical synthesis or found in nature. jmb.or.kr

A notable example is the use of the promiscuous UDP-glycosyltransferase YjiC from Bacillus licheniformis. This enzyme has demonstrated the ability to glycosylate a wide range of substrates, including flavonoids and other polyphenols. nih.govnih.govacs.org Research has shown YjiC can utilize various NDP-sugars to attach different sugar units, such as glucose, galactose, rhamnose, and fucose, to an acceptor molecule. nih.gov For example, in vitro reactions using YjiC with resveratrol (B1683913) and different sugar donors yielded multiple glycosylated derivatives, with conversion rates varying by the sugar donor. nih.gov

This enzymatic approach, termed glycodiversification, can be applied to gossypetin to generate a library of novel glycosides. By providing the gossypetin aglycone and a panel of different NDP-sugars to an appropriate glycosyltransferase, new derivatives with sugars other than rhamnose or with sugars attached at different positions could be synthesized. This method holds significant potential for creating compounds with altered solubility, stability, and biological activity. nih.gov

Table 1: Examples of Sugar Donors for Enzymatic Glycosylation of Flavonoids

| Sugar Donor | Resulting Glycoside Type |

|---|---|

| UDP-D-glucose | Glucoside |

| UDP-D-galactose | Galactoside |

| TDP-L-rhamnose | Rhamnoside |

| GDP-L-fucose | Fucoside |

| TDP-D-viosamine | Viosaminide |

| UDP-D-glucuronic acid | Glucuronide |

This table illustrates various sugar donors that can be used by glycosyltransferases to create diverse flavonoid glycosides, based on studies with compounds like resveratrol. nih.gov

Development of Analogs for Structure-Activity Relationship Elucidation

The development of analogs is fundamental to understanding the structure-activity relationship (SAR) of a bioactive compound. By systematically modifying a lead structure like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features (pharmacophores) responsible for its effects. nih.gov

SAR studies on related flavonoid glycosides provide a clear blueprint for this process. A study on the antiviral activity of quercetin 7-rhamnoside (Q7R) against Porcine epidemic diarrhea virus (PEDV) highlights the importance of the specific glycosylation pattern. nih.gov Q7R showed potent activity, whereas its aglycone, quercetin, had significantly less activity. This suggests the rhamnose moiety at the C-7 position is critical for the antiviral effect. nih.gov Comparisons with other flavonoids like apigenin (B1666066) and luteolin (B72000) further revealed that an o-dihydroxy group on the B-ring was also a significant feature for anti-PEDV activity. nih.gov

Applying this logic to this compound, a systematic SAR study would involve synthesizing and testing a series of analogs, including:

Aglycone: Gossypetin itself, to determine the contribution of the rhamnose sugar.

Positional Isomers: Gossypetin glycosides with the rhamnose attached at other positions (e.g., C-3, C-7, C-3').

Glycosidic Variants: Gossypetin 8-glycosides with different sugars (e.g., glucose, galactose, arabinose) to assess the role of the specific sugar.

Aglycone Variants: Analogs with modifications to the gossypetin core, such as methylation or removal of specific hydroxyl groups. For example, the hydroxyl groups at positions 5, 7, 3', and 4' are known to be important for the antibacterial activity of many flavonoids. nih.gov

By comparing the biological activities of these analogs, a detailed map of the structural requirements for the activity of this compound can be constructed, guiding the design of more potent and specific derivatives.

Table 2: Illustrative SAR of Quercetin Analogs Against PEDV

| Compound | Structure Description | Anti-PEDV Activity (IC₅₀) |

|---|---|---|

| Quercetin 7-rhamnoside | Quercetin with rhamnose at C-7 | 0.014 µg/mL |

| Quercetin | Aglycone (no sugar) | >50% inhibition not reached |

| Apigenin | Flavone (B191248) analog | Moderate activity |

| Luteolin | Flavone analog with 3',4'-dihydroxy | Moderate activity |

This table is based on data for Quercetin 7-rhamnoside and serves as an example of how SAR is determined by comparing structurally related compounds. nih.gov

Advanced Analytical Method Development and Validation in Research

Quantitative Analysis of Gossypetin (B1671993) 8-Rhamnoside in Biological and Plant Matrices

The accurate quantification of Gossypetin 8-rhamnoside in diverse biological and plant samples is fundamental to understanding its distribution, bioavailability, and physiological effects. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the predominant techniques employed for this purpose due to their high sensitivity and selectivity. nih.govmdpi.com

In plant matrices, such as the pods of Parkia speciosa, UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) has been successfully used to identify and quantify isomers of this compound. mdpi.comnih.gov This technique allows for the separation and detection of the compound even in the presence of a complex mixture of other phytochemicals. mdpi.comnih.gov For instance, a study on Parkia speciosa pods utilized a C18 column and a mobile phase gradient of 0.1% formic acid in water and methanol (B129727) to achieve separation. mdpi.com Mass detection was performed in negative ion mode, which is often more selective and sensitive for flavonoids and other phenolic compounds. mdpi.comnih.gov

The quantitative analysis often involves meticulous sample preparation, which can include extraction with solvents like 70% methanol followed by ultrasonication to ensure maximum recovery of the analyte from the plant material. nih.gov The resulting extracts are then typically filtered before injection into the LC-MS system. nih.gov Validation of these quantitative methods is critical and generally follows guidelines from regulatory bodies like the Food and Drug Administration (FDA), assessing parameters such as linearity, limits of quantification (LOQ), accuracy, and precision. nih.govacs.org

| Parameter | Typical Value/Range | Significance |

| Linearity | 4–5 orders of magnitude | Ensures the response of the detector is proportional to the concentration of the analyte over a wide range. nih.gov |

| Limit of Quantification (LOQ) | 0.007–3.6 mg L–1 | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov |

| Accuracy | 63.4–126.7% | The closeness of the measured value to the true value. nih.gov |

| Intraday Precision | 0.1–9.6% | The precision of the method within a single day. nih.gov |

| Interday Precision | 0.6–13.7% | The precision of the method between different days. nih.gov |

Chromatographic Method Optimization for Trace Analysis

Detecting and quantifying trace amounts of this compound is crucial, particularly in biological matrices where concentrations can be very low. Optimization of chromatographic methods focuses on enhancing sensitivity and resolution. This involves careful selection of the stationary phase, mobile phase composition, flow rate, and detector settings.

For trace analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. The optimization process may involve using a design of experiments (DoE) approach, such as a Box-Behnken design, to systematically evaluate the effects of multiple factors on the chromatographic separation. nih.gov Factors often considered for optimization include the percentage of organic solvent in the mobile phase, the pH of the aqueous phase, the column temperature, and the detection wavelength. nih.gov